dimethyl[(pyridin-2-yl)methyl]aminedihydrochloride
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Overview
Description
Dimethyl[(pyridin-2-yl)methyl]aminedihydrochloride is a chemical compound with the molecular formula C8H12N2·2HCl. It is a derivative of pyridine and is commonly used in various chemical reactions and research applications. This compound is known for its stability and reactivity, making it a valuable reagent in organic synthesis and other scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl[(pyridin-2-yl)methyl]aminedihydrochloride typically involves the reaction of pyridine-2-carboxaldehyde with dimethylamine in the presence of a reducing agent. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The resulting compound is then purified and converted to its dihydrochloride salt form.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale chemical reactions using similar synthetic routes. The process is optimized for high yield and purity, with stringent quality control measures in place to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
Dimethyl[(pyridin-2-yl)methyl]aminedihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: It can be reduced to form secondary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the pyridine ring is substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields N-oxides, while reduction results in secondary amines.
Scientific Research Applications
Dimethyl[(pyridin-2-yl)methyl]aminedihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of heterocyclic compounds.
Biology: The compound is used in the study of enzyme mechanisms and as a ligand in coordination chemistry.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in various chemical processes.
Mechanism of Action
The mechanism of action of dimethyl[(pyridin-2-yl)methyl]aminedihydrochloride involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal ions and forming coordination complexes. These complexes can then participate in various catalytic and biochemical processes. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- N,N-dimethyl-N′-pyridin-2-ylmethyl-ethane-1,2-diamine
- N-methyl-1-(pyridin-2-yl)methanamine
Uniqueness
Dimethyl[(pyridin-2-yl)methyl]aminedihydrochloride is unique due to its specific structure, which combines the reactivity of the pyridine ring with the stability of the dimethylamine group. This combination makes it a versatile reagent in various chemical reactions and research applications, distinguishing it from other similar compounds.
Properties
IUPAC Name |
N,N-dimethyl-1-pyridin-2-ylmethanamine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2.2ClH/c1-10(2)7-8-5-3-4-6-9-8;;/h3-6H,7H2,1-2H3;2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMLOGAFQXDHQAJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1=CC=CC=N1.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14Cl2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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